Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-Morpholineacetic Acid: Properties, Synthesis, and Applications
4-Morpholineacetic acid, a heterocyclic compound featuring a morpholine ring N-substituted with an acetic acid moiety, has emerged as a crucial intermediate and structural motif in various scientific domains. Its unique combination of a basic morpholine nitrogen and an acidic carboxylic acid group imparts favorable physicochemical properties, such as enhanced aqueous solubility and bioavailability, making it a valuable component in medicinal chemistry and drug development.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis methodologies, diverse applications, and essential safety protocols.
Section 1: Core Chemical and Physical Properties
4-Morpholineacetic acid, also known by synonyms such as 2-(4-Morpholinyl)acetic acid and N-(Carboxymethyl)morpholine, is chemically identified by the CAS Number: 3235-69-6 .[1][2] It exists as an off-white to yellow crystalline powder at room temperature.[1] The presence of the morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, alongside a carboxylic acid group, dictates its chemical behavior and utility.[3]
Physicochemical Data Summary
The key properties of 4-Morpholineacetic acid are summarized in the table below, compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 3235-69-6 | [1][2][4][5] |
| Molecular Formula | C₆H₁₁NO₃ | [1][2][4][5] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline powder/solid | [1][4] |
| Melting Point | 162-164 °C | [4][6] |
| Boiling Point | 272 °C | [4][6] |
| Density | ~1.2 g/cm³ | [2][4] |
| pKa (Predicted) | 2.25 ± 0.10 | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][6] |
| InChI Key | VIWZVFVJPXTXPA-UHFFFAOYSA-N | [5] |
Section 2: Synthesis and Manufacturing Protocols
The synthesis of 4-Morpholineacetic acid is well-established, with the most common laboratory-scale method involving the acidic hydrolysis of its corresponding ethyl ester, ethyl 2-morpholinoacetate. This precursor is readily accessible and the subsequent hydrolysis is a straightforward and high-yielding process.
Workflow for the Synthesis of 4-Morpholineacetic Acid
Caption: Figure 1: General Synthesis Workflow
Detailed Experimental Protocol: Hydrolysis of Ethyl 2-morpholinoacetate
This protocol describes a common method for preparing 4-Morpholineacetic acid by hydrolyzing its ethyl ester.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate (1.0 eq, e.g., 1 g, 5.78 mmol) in 8N hydrochloric acid.
-
Heating: Heat the reaction mixture to 95 °C and maintain stirring under reflux for 16 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the solvent and excess acid.
-
Extraction: The residue is then quenched (e.g., with a suitable base to neutralize the acid) and extracted with an appropriate organic solvent.
-
Isolation: The solvent from the combined organic extracts is distilled off to yield the final product, 4-Morpholineacetic acid, typically in high yield (e.g., >95%).[2][6] The product's identity and purity can be confirmed using analytical techniques such as NMR and mass spectrometry.[7][8]
Section 3: Key Applications in Scientific Research and Development
4-Morpholineacetic acid's structural attributes make it a versatile building block in several areas of research and industry.[1]
Pharmaceutical Intermediates
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its incorporation into a molecule can improve pharmacokinetic properties like solubility.[1][9]
-
Carfilzomib: 4-Morpholineacetic acid is a known intermediate in the synthesis of Carfilzomib, a second-generation proteasome inhibitor used to treat multiple myeloma.[6][10]
-
Analgesics and Anti-inflammatory Agents: The morpholine moiety is a common feature in various bioactive molecules, and this acid serves as a convenient starting point for developing new analgesics and anti-inflammatory drugs.[1]
-
Neurological Disorders: Due to its potential to be part of structures that can cross the blood-brain barrier, it is utilized in the development of drugs targeting neurological conditions.[1]
Biochemical and Materials Science Research
Beyond pharmaceuticals, 4-Morpholineacetic acid finds utility in other advanced applications.
-
Biochemical Assays: It is used in biochemical studies to investigate enzyme activities and protein interactions, aiding in the discovery of new therapeutic targets.[1]
-
Polymer Science: The compound can be integrated into polymer backbones to modify their chemical and physical properties, such as enhancing chemical resistance and flexibility.[1][9]
-
Agrochemicals: It is also explored in agricultural chemistry for its potential as a plant growth regulator.[1]
Caption: Figure 2: Major Application Areas
Section 4: Safety, Handling, and Regulatory Information
Proper handling of 4-Morpholineacetic acid is essential in a laboratory or industrial setting. It is classified as an irritant and can cause skin and eye irritation.[2][5]
GHS Hazard Information
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | [2][5] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | [5] |
| Serious Eye Damage/Irritation (Category 1) | GHS05 | Danger | H318: Causes serious eye damage | [5] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[11][12]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][4] Keep away from incompatible materials such as strong oxidants.[4][12]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[12]
Conclusion
4-Morpholineacetic acid (CAS: 3235-69-6) is a compound of significant scientific and commercial interest. Its well-defined physicochemical properties, straightforward synthesis, and diverse applicability make it an invaluable tool for chemists and pharmacologists. Its role as a key building block in the synthesis of complex pharmaceuticals, most notably the anticancer drug Carfilzomib, underscores its importance in modern drug discovery. Adherence to strict safety protocols is mandatory when handling this versatile but irritant compound, ensuring its potential can be harnessed safely and effectively in both research and industrial applications.
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4-Morpholine acetic acid - ChemBK . ChemBK. Available from: [Link]
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4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem . National Center for Biotechnology Information. Available from: [Link]
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4-Morpholineacetic acid Spectral Information - PubChem . National Center for Biotechnology Information. Available from: [Link]
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1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11 . MDPI. Available from: [Link]
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Morpholine - Wikipedia . Wikipedia. Available from: [Link]
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